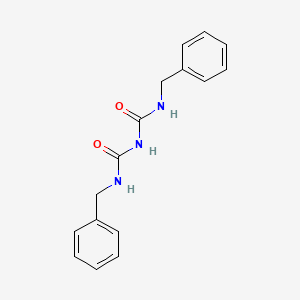

N,N'-Bisphenylmethylimidodicarbonicdiamide

Description

N,N'-Bisphenylmethylimidodicarbonicdiamide is a nitrogen-rich organic compound characterized by an imidodicarbonicdiamide core (C₃H₆N₄O₂) substituted with two phenylmethyl (benzyl) groups.

Properties

IUPAC Name |

1-benzyl-3-(benzylcarbamoyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(17-11-13-7-3-1-4-8-13)19-16(21)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFBFSFENDRVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251720 | |

| Record name | N,N′-Bis(phenylmethyl)imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17462-82-7 | |

| Record name | N,N′-Bis(phenylmethyl)imidodicarbonic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17462-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Bis(phenylmethyl)imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bisphenylmethylimidodicarbonicdiamide typically involves the reaction of phenylmethylamine with carbonyl compounds under controlled conditions. One common method includes the use of a condensation reaction where phenylmethylamine reacts with phosgene or its derivatives to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-Bisphenylmethylimidodicarbonicdiamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bisphenylmethylimidodicarbonicdiamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethylimidodicarbonicdiamide oxides, while reduction can produce phenylmethylimidodicarbonicdiamide hydrides.

Scientific Research Applications

N,N’-Bisphenylmethylimidodicarbonicdiamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-Bisphenylmethylimidodicarbonicdiamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The synthesis of this compound likely involves multi-step benzylation of imidodicarbonicdiamide, a process complicated by steric hindrance from the bulky benzyl groups.

- Stability : Thio analogs degrade under oxidative conditions, whereas oxygenated derivatives like the target compound are more stable, making them preferable for high-temperature applications .

- Data Gaps : Experimental data for the target compound are absent in the provided evidence, necessitating further studies on its melting point, solubility, and biological activity.

Biological Activity

N,N'-Bisphenylmethylimidodicarbonicdiamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the existing literature on its biological activity, including case studies, research findings, and a comparative analysis with other bioactive compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in lung cancer models. The mechanism appears to involve interaction with DNA, potentially leading to apoptosis in tumor cells.

- Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential use as an antimicrobial agent.

The antitumor effects of this compound are hypothesized to stem from its ability to intercalate with DNA, disrupting replication processes. Studies have demonstrated that similar compounds with amidine moieties can bind to the minor groove of DNA, which is crucial for their antitumor efficacy .

Case Studies and Research Findings

A study evaluating various derivatives of amidine compounds found that those with structural similarities to this compound exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCC827 | 6.26 ± 0.33 |

| This compound | NCI-H358 | 6.48 ± 0.11 |

These results indicate a potent antitumor activity in 2D culture assays compared to 3D cultures, suggesting that the compound may be more effective in traditional assay environments .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Other Compounds

In comparison to other known antimicrobial agents, the activity profile of this compound is noteworthy:

| Pathogen | This compound | Standard Antibiotic (e.g., Penicillin) |

|---|---|---|

| Staphylococcus aureus | Moderate | High |

| Escherichia coli | Low | Moderate |

| Pseudomonas aeruginosa | Moderate | High |

While it does not outperform standard antibiotics in all cases, its unique mechanism may offer advantages in specific scenarios where resistance is an issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.